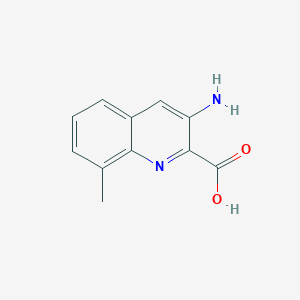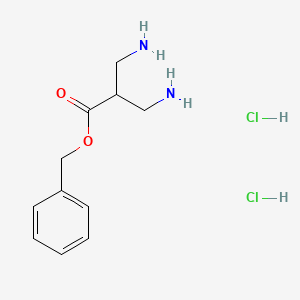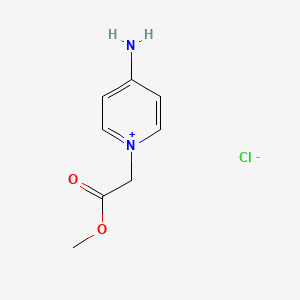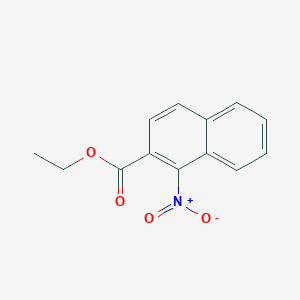
3-(2-Hydroxyethyl)-2-cyclohexenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Hydroxyethyl)-2-cyclohexenone is an organic compound with a cyclohexenone ring substituted with a hydroxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-2-cyclohexenone can be achieved through several methods. One common approach involves the reaction of cyclohexenone with ethylene oxide in the presence of a base, such as potassium hydroxide, to introduce the hydroxyethyl group. The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100°C .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of heterogeneous catalysts to enhance reaction efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Hydroxyethyl)-2-cyclohexenone undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the cyclohexenone ring can be reduced to form a cyclohexanol derivative.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: 3-(2-Carboxyethyl)-2-cyclohexenone
Reduction: 3-(2-Hydroxyethyl)cyclohexanol
Substitution: 3-(2-Alkoxyethyl)-2-cyclohexenone or 3-(2-Aminoethyl)-2-cyclohexenone
Applications De Recherche Scientifique
3-(2-Hydroxyethyl)-2-cyclohexenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-(2-Hydroxyethyl)-2-cyclohexenone involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxyethyl methacrylate: Used in polymer synthesis and biomedical applications.
2-Hydroxyethyl cellulose: Utilized as a thickening agent and drug carrier.
3-Hydroxypropyl cyclohexenone: Similar structure with different substituent .
Uniqueness
Its combination of a cyclohexenone ring and a hydroxyethyl group makes it versatile for various chemical transformations and biological interactions .
Propriétés
Formule moléculaire |
C8H12O2 |
|---|---|
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
3-(2-hydroxyethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C8H12O2/c9-5-4-7-2-1-3-8(10)6-7/h6,9H,1-5H2 |
Clé InChI |
WBWFRNUVWHBKSC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=CC(=O)C1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Boc-hexahydro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B13676952.png)

![6-Fluoro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13676956.png)
![3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13676959.png)


![2-Bromo-5-chloro-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyridine](/img/structure/B13676969.png)
![(S)-2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde](/img/structure/B13676972.png)
![Ethyl 4-[5-(Dimethylamino)-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl]piperidine-1-carboxylate](/img/structure/B13676985.png)

![1-[2-(Methoxymethoxy)ethyl]-2-(trifluoromethyl)benzene](/img/structure/B13677010.png)


![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylic acid hydrochloride](/img/structure/B13677048.png)
